

3-Chloro-N-(2,6-dichlorophenyl)propanamide as a potential herbicide

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Compound of Interest

Compound Name: 3-Chloro-N-(2,6-dichlorophenyl)propanamide

CAS No.: 35714-74-0

Cat. No.: B3024575

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Technical Evaluation: 3-Chloro-N-(2,6-dichlorophenyl)propanamide Candidate Profile & Development Potential Executive Summary

3-Chloro-N-(2,6-dichlorophenyl)propanamide (referred to herein as CDCP-3) represents a structural analog of the established photosystem II (PSII) inhibitor Propanil (3',4'-dichloropropionanilide).[1][2] While Propanil utilizes a 3,4-dichloro substitution pattern, CDCP-3 employs a 2,6-dichloro motif combined with a

-chlorinated acyl chain.[1][2]

This structural modification offers two distinct theoretical advantages for herbicide resistance management:

- **Steric Hindrance:** The 2,6-ortho substitution creates a "twisted" amide conformation, potentially altering the binding kinetics at the D1 protein (Qb niche) and bypassing resistance mechanisms developed against planar anilides.[1][2]

- **Reactive Warhead:** The 3-chloropropionyl tail introduces an alkylating center (or precursor to an acrylamide Michael acceptor via elimination), suggesting a potential dual mode of action involving covalent modification of target enzymes or glutathione depletion.[2]

This guide outlines the synthesis, physicochemical characterization, and biological screening protocols required to validate CDCP-3 as a pre- or post-emergence herbicide.[1][2]

Chemical Structure & Physicochemical Properties[2][3][4]

Structural Analysis

Unlike Propanil, which is relatively planar, the 2,6-dichlorophenyl moiety in CDCP-3 forces the amide bond out of plane due to steric repulsion between the ortho-chlorines and the amide oxygen/hydrogen.[1][2] This non-planar conformation is critical for selectivity.[2]

Property	Value (Predicted/Experimental)	Relevance
Formula		Core scaffold
MW	252.52 g/mol	Optimal for phloem mobility (<500 Da)
LogP	-3.2 - 3.5	Lipophilic; suitable for foliar uptake
H-Bond Donors	1 (Amide NH)	Binding interaction with D1 Ser-264
Reactivity	-Chloro elimination	Can form acrylamides in vivo (reactive electrophiles)

Synthesis Protocol

The synthesis requires overcoming the nucleophilic deactivation of the aniline caused by the electron-withdrawing chlorine atoms and the steric hindrance at the reaction site.[2]

Reaction Scheme:

[1][2]

Optimized Laboratory Protocol

- Reagents: 2,6-Dichloroaniline (1.0 eq), 3-Chloropropionyl chloride (1.2 eq), Pyridine (1.5 eq), Dichloromethane (DCM) (anhydrous).[1][2]
- Procedure:
 - Dissolve 2,6-dichloroaniline in anhydrous DCM under atmosphere.
 - Add pyridine and cool the solution to 0°C to minimize side reactions (e.g., double acylation or elimination to acryloyl chloride).[1][2]
 - Add 3-chloropropionyl chloride dropwise over 30 minutes. The exotherm must be controlled to keep .[2]
 - Allow to warm to room temperature and stir for 12 hours.
 - Quench: Wash with 1M HCl (to remove pyridine), followed by sat. and brine.[2]
 - Purification: Recrystallize from Ethanol/Water (80:20) to yield white needles.[2]

Mechanism of Action (MoA) Hypothesis[1][2][6]

CDCP-3 is designed to target Photosystem II (PSII), specifically competing with plastoquinone at the

binding site of the D1 protein.[1][2] However, the

-chloro group implies a secondary mechanism involving alkylation.[1][2]

Primary Pathway: PSII Inhibition

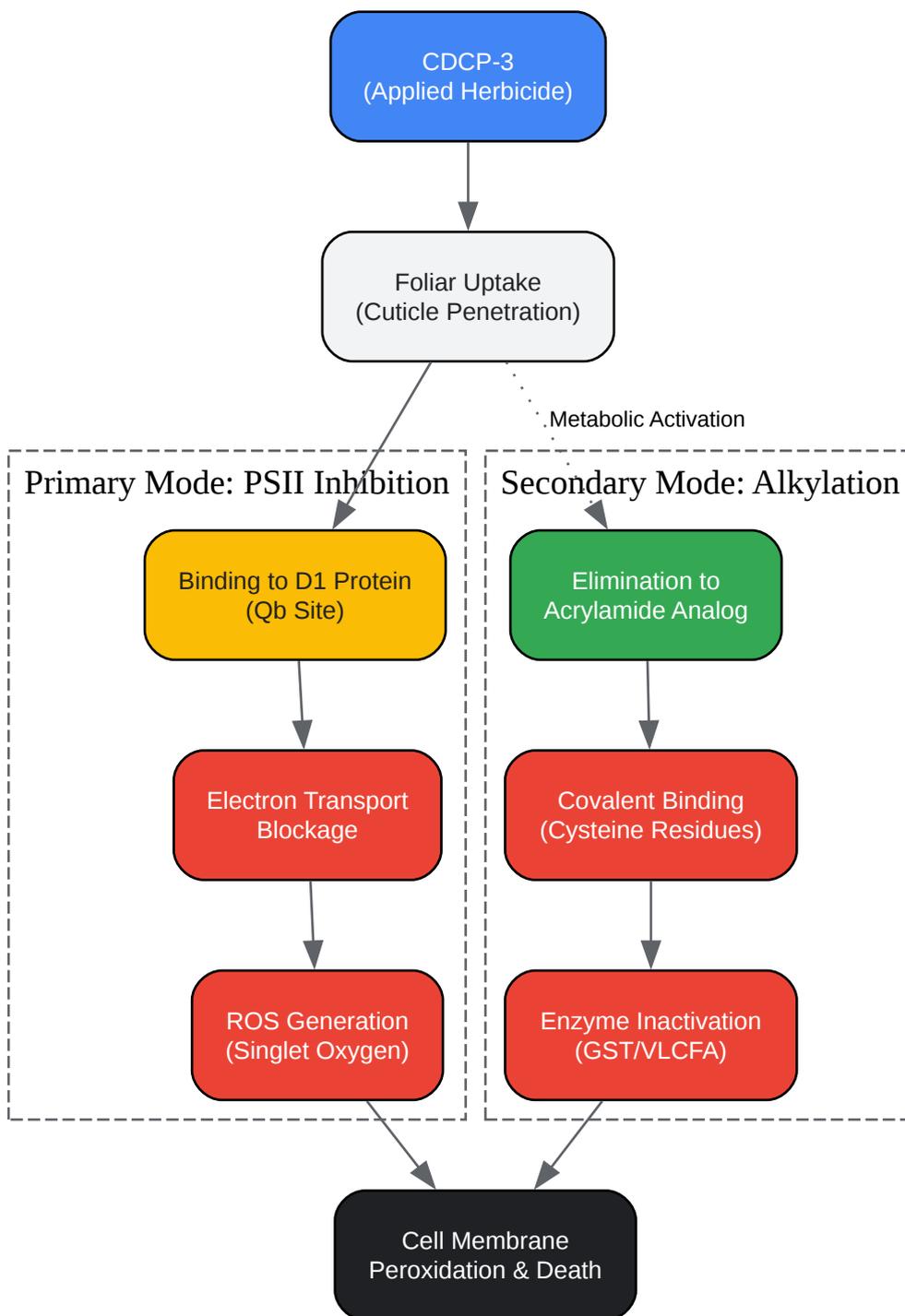
The amide hydrogen forms a hydrogen bond with Serine-264 of the D1 protein, while the lipophilic dichlorophenyl ring occupies the hydrophobic pocket.[1][2] Disruption of this electron transport chain leads to the accumulation of triplet chlorophyll and reactive oxygen species (ROS), causing lipid peroxidation and membrane destruction.[1][2]

Secondary Pathway: Potential Alkylation

The 3-chloropropionyl group can undergo spontaneous or enzymatic elimination to form an N-(2,6-dichlorophenyl)acrylamide intermediate.[1][2] This Michael acceptor can covalently bind to cysteine residues in enzymes (e.g., VLCFA synthases or GSTs), potentially inhibiting cell division or detoxification pathways.[1][2]

Visualization of Signaling & Effect

The following diagram illustrates the dual-pathway hypothesis for CDCP-3 toxicity in weed species.



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Figure 1: Dual mechanism hypothesis: Reversible PSII inhibition and irreversible alkylation via metabolic activation.[1]

Experimental Validation Protocols

To validate CDCP-3, a tiered screening approach is required.[1][2]

Tier 1: The Hill Reaction Assay (In Vitro)

This assay measures the inhibition of electron transport in isolated chloroplasts using a dye (DCPIP) that changes color upon reduction.[2]

Protocol:

- Isolation: Isolate chloroplasts from spinach or pea leaves using differential centrifugation in isotonic buffer (0.4 M sucrose, 50 mM Tricine-NaOH, pH 7.8).
- Reaction Mix: Chloroplast suspension (Chl/mL) + DCPIP () + CDCP-3 (concentration range: 0.01 to 100).
- Illumination: Expose samples to saturating light () for 2 minutes.
- Measurement: Measure absorbance at 600 nm.
- Calculation: Determine (concentration inhibiting 50% of DCPIP reduction) compared to Propanil control.
 - Self-Validation: If Control (Propanil) , the chloroplasts are degraded; discard batch.[1][2]

Tier 2: Whole Plant Post-Emergence Screen

Target Species: Echinochloa crus-galli (Barnyardgrass), Amaranthus retroflexus (Redroot Pigweed).[1][2] Crop Safety: Oryza sativa (Rice) – to test if 2,6-substitution affects Aryl Acylamidase specificity.

Protocol:

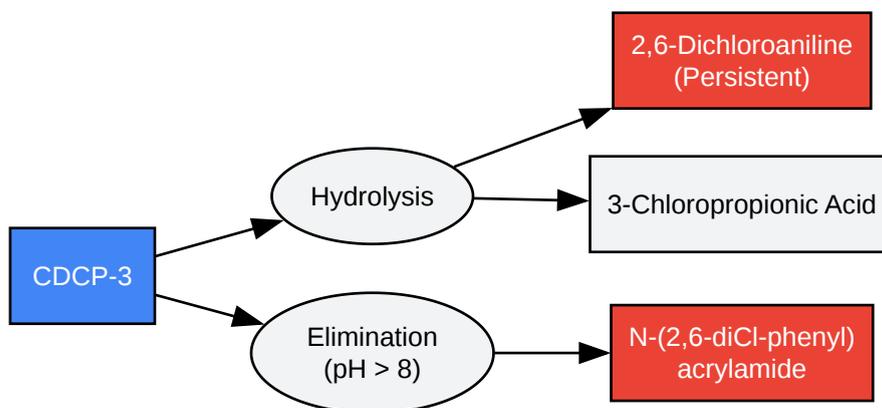
- Growth: Grow plants to the 2-3 leaf stage in sandy loam soil.
- Formulation: Dissolve CDCP-3 in Acetone:Water (50:50) with 0.25% non-ionic surfactant (e.g., Tween 20).[1][2]
- Application: Spray at rates equivalent to 0.5, 1.0, and 2.0 kg ai/ha using a track sprayer calibrated to 200 L/ha volume.
- Assessment: Score phytotoxicity (0-100%) at 7, 14, and 21 days after treatment (DAT). Measure fresh weight reduction.

Environmental Fate & Toxicology

The 3-chloropropionyl moiety introduces specific environmental concerns distinct from standard anilides.

- Hydrolysis: The amide bond is susceptible to hydrolysis, releasing 2,6-dichloroaniline.[1][2]
 - Note: 2,6-dichloroaniline is persistent and toxic to aquatic organisms.[1][2]
- Dehydrochlorination: In alkaline soils (pH > 8), CDCP-3 may convert to the acrylamide analog.[1][2]
 - Risk:[2] Acrylamides are neurotoxic and carcinogenic.[2] This pathway must be quantified in soil degradation studies (OECD 307).[2]

Degradation Pathway Diagram:



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Figure 2: Potential environmental degradation pathways of CDCP-3.[1]

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